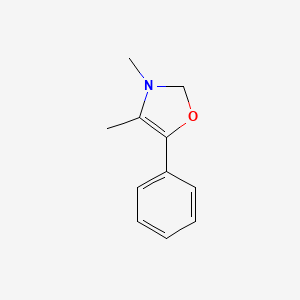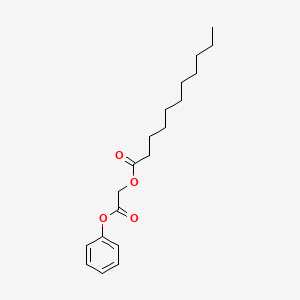![molecular formula C16H11F3N2O B14257459 Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro- CAS No. 228575-98-2](/img/structure/B14257459.png)
Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamide group, a trifluoromethyl group, and an ethynyl linkage between two phenyl rings. Its molecular formula is C16H11F3N2O, and it is known for its stability and reactivity under specific conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro- typically involves multi-step organic reactions. One common method includes the coupling of 2-aminophenylacetylene with 2-iodophenylacetamide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: H2 gas with a palladium catalyst.
Substitution: Nucleophiles such as OH- in a polar solvent like water or ethanol.
Major Products
The major products formed from these reactions include quinones, ethyl derivatives, and substituted acetamides, depending on the reaction conditions and reagents used .
科学的研究の応用
Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways. The ethynyl and trifluoromethyl groups contribute to its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Acetamide, N-(4-aminophenyl)-: Similar in structure but lacks the ethynyl and trifluoromethyl groups.
Acetamide, N-[2-(2-aminophenyl)ethynyl]phenyl-: Similar but without the trifluoromethyl group.
Uniqueness
Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro- is unique due to the presence of the trifluoromethyl group, which enhances its stability and reactivity. This group also contributes to its distinct pharmacological properties, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
228575-98-2 |
|---|---|
分子式 |
C16H11F3N2O |
分子量 |
304.27 g/mol |
IUPAC名 |
N-[2-[2-(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H11F3N2O/c17-16(18,19)15(22)21-14-8-4-2-6-12(14)10-9-11-5-1-3-7-13(11)20/h1-8H,20H2,(H,21,22) |
InChIキー |
KKHNMQOTYMDOJI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C#CC2=CC=CC=C2NC(=O)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)
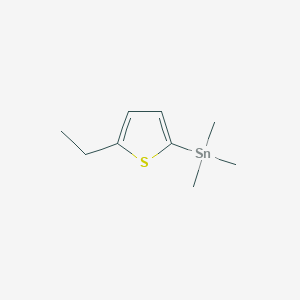
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl-](/img/structure/B14257401.png)
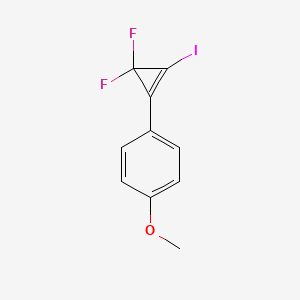
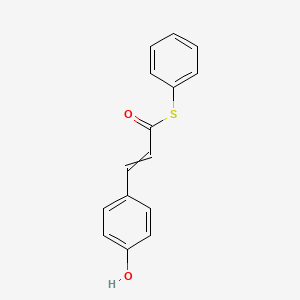
![Benzene, [(2-bromo-2-propenyl)sulfonyl]-](/img/structure/B14257426.png)
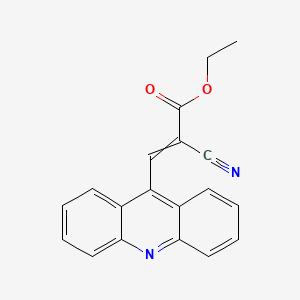
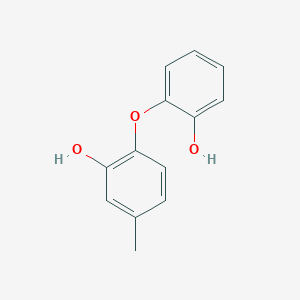
![1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14257440.png)
